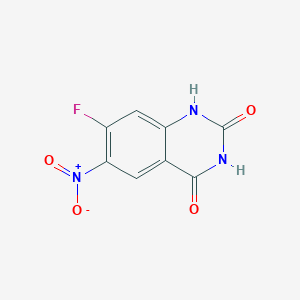

7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione

描述

属性

IUPAC Name |

7-fluoro-6-nitro-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FN3O4/c9-4-2-5-3(1-6(4)12(15)16)7(13)11-8(14)10-5/h1-2H,(H2,10,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSGVXDLSKJWDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])F)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653119 | |

| Record name | 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007308-74-8 | |

| Record name | 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials and Key Intermediates

- The precursor 4-fluoro-2-aminobenzoic acid is often used for fluorine incorporation.

- Nitro substitution is introduced via nitro-substituted anthranilic acid derivatives or by electrophilic aromatic substitution on quinazoline intermediates.

- Urea or potassium cyanate serves as the nitrogen source for ring closure.

One-Pot Synthesis Approach

A representative procedure adapted for 7-fluoroquinazoline-2,4(1H,3H)-dione involves:

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | 4-Fluoro-2-aminobenzoic acid + KOCN + AcOH in water or acetonitrile, 25-50°C, 4-6 h | Formation of urea intermediate | 85-94% (intermediate) |

| 2 | Addition of NaOH (4 equiv), room temperature | Cyclization to monosodium salt intermediate | Complete conversion |

| 3 | Acidification with HCl to pH 1, filtration | Isolation of 7-fluoroquinazoline-2,4-dione | 90-95% |

This method avoids organic solvents in the final steps, uses water as the main solvent, and is suitable for scale-up.

Incorporation of Nitro Group

- Nitro substitution at the 6-position can be introduced by starting with 2-amino-4-nitrobenzoic acid.

- Heating a mixture of 2-amino-4-nitrobenzoic acid with urea at elevated temperatures (around 150°C) for extended periods (10 h) leads to cyclization forming 7-nitroquinazoline-2,4(1H,3H)-dione derivatives.

- The crude product is isolated by filtration and washing, yielding about 80% of the nitro-substituted quinazoline dione as a yellow solid.

Combined Fluoro and Nitro Substitution

While direct literature on the simultaneous preparation of this compound is limited, the general strategy involves:

- Using 7-fluoro-6-nitro-substituted anthranilic acid derivatives as starting materials.

- Applying the eco-efficient one-pot synthesis with potassium cyanate and NaOH cyclization.

- This approach is inferred from the synthesis of related quinazoline-2,4-diones and the known reactivity of substituted anthranilic acids.

Reaction Optimization Data (Representative for 7-Fluoroquinazoline-2,4-dione)

| Entry | Solvent | Temperature (°C) | Time | NaOH equiv | Yield of Final Product (%) |

|---|---|---|---|---|---|

| 1 | CH3CN | 50 | 2 h | 0 | 85 (urea intermediate) |

| 2 | CH3CN | 25 | 6 h | 0 | 94 (urea intermediate) |

| 3 | CH3CN | 25 | 6 h | 4 | 91 (final quinazoline) |

| 4 | H2O | 85 | 6 h | 0 | 94 (urea intermediate) |

| 5 | H2O | 25 | 12 h | 4 | 90 (final quinazoline) |

These data indicate that water is an effective solvent for the reaction, and base addition is critical for cyclization to the quinazoline-2,4-dione.

Additional Synthetic Transformations

- Chlorination of 7-fluoroquinazoline-2,4-dione with phosphorus oxychloride produces dichlorinated derivatives, which can be selectively reduced to chloro-fluoroquinazolines.

- These intermediates can be further functionalized via transition-metal-catalyzed cross-coupling reactions to introduce diverse substituents at the C-2 position, expanding the chemical space of quinazoline derivatives.

Summary of Key Research Findings

- The eco-efficient one-pot synthesis is the most practical and scalable method for preparing quinazoline-2,4(1H,3H)-diones, including fluorinated derivatives.

- Nitro substitution is introduced by starting with nitro-substituted anthranilic acids and heating with urea.

- The combined presence of fluoro and nitro groups requires starting materials bearing both substituents, followed by the one-pot cyclization.

- The method provides high yields (80-95%) and is environmentally friendly due to aqueous media and minimal waste.

- The synthetic intermediates and products are well-characterized by NMR and other spectroscopic methods, confirming the structure and purity.

化学反应分析

Types of Reactions: 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms .

科学研究应用

Scientific Research Applications

-

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that derivatives of quinazolinones possess antimicrobial properties. 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione has been studied for its potential as an antimicrobial agent against various pathogens .

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. Studies have explored its mechanisms of action, including inhibition of specific enzymes involved in tumor growth .

- Vascular Endothelial Growth Factor Receptor Inhibition : Quinazolinones have been identified as inhibitors of receptor tyrosine kinases, which play a crucial role in cancer progression and metastasis .

-

Biological Research

- Enzyme Inhibition Studies : The compound is being investigated for its ability to inhibit reverse transcriptase and other enzymes critical in viral replication, particularly in the context of HIV research .

- Structure-Activity Relationship Studies : Researchers are synthesizing various derivatives to understand how modifications affect biological activity, aiming to optimize therapeutic efficacy .

-

Industrial Applications

- Synthesis of Complex Molecules : this compound serves as a valuable building block in organic synthesis for developing more complex pharmaceutical compounds.

- Material Science : The compound's unique chemical properties make it suitable for applications in developing new materials with specific functionalities.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several quinazolinone derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and modulation of cell cycle regulators.

作用机制

The mechanism of action of 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Quinazoline-2,4(1H,3H)-dione derivatives are widely studied for their pharmacological and chemical properties. Below is a detailed comparison of 7-fluoro-6-nitroquinazoline-2,4(1H,3H)-dione with key analogs:

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Substituent Effects on Reactivity and Bioactivity

- Halogen vs. This may improve binding affinity in enzyme inhibition (e.g., tyrosine kinases) . 6-Nitro groups increase electron-withdrawing effects, stabilizing the quinazolinone ring but reducing solubility in polar solvents compared to 6-amino derivatives .

- Biological Activity: 6-Chloro derivatives (e.g., 6-chloroquinazoline-2,4(1H,3H)-dione) exhibit herbicidal activity, inhibiting root growth in plants by 98% at 100 µg/mL . 7-Amino-6-nitro analogs show moderate antimicrobial activity, suggesting that amino groups at position 7 may broaden biological applications .

生物活性

7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione (CAS No. 1007308-74-8) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects based on recent research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 225.13 g/mol

- Structural Characteristics : The compound features a quinazoline backbone with fluorine and nitro substituents that enhance its biological activity.

Antimicrobial Activity

Recent studies have highlighted the potential of this compound as an antimicrobial agent. Its derivatives have been evaluated against various bacterial strains:

| Compound | Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, mg/mL) |

|---|---|---|---|

| Compound 13 | Staphylococcus aureus | 11 | 80 |

| Compound 15 | Escherichia coli | 10 | 75 |

| Compound 14a | Candida albicans | 12 | 70 |

| Compound 14b | Candida albicans | 13 | 75 |

The results indicate that the synthesized compounds exhibit moderate to significant antimicrobial activity compared to standard drugs like ampicillin .

Anticancer Activity

This compound derivatives have shown promise in cancer research. Studies suggest that these compounds can inhibit cell proliferation in various cancer cell lines. For instance, certain derivatives were tested for their ability to inhibit tumor growth in vitro and in vivo models.

In a notable study, a derivative of the compound demonstrated a significant reduction in tumor size in xenograft models, suggesting its potential as an anticancer agent .

Other Pharmacological Activities

The compound also exhibits several other biological activities:

- Antiplatelet Activity : Some derivatives have been found to inhibit platelet aggregation.

- Antihypertensive Effects : Certain analogs showed promise in lowering blood pressure in animal models.

- Antioxidant Properties : The presence of nitro groups contributes to the antioxidant capacity of the compound, which may protect against oxidative stress .

Case Studies and Research Findings

- Synthesis and Evaluation : A series of studies focused on synthesizing various derivatives of quinazoline-2,4(1H,3H)-diones and evaluating their biological activities. The structure-activity relationship (SAR) was explored to optimize efficacy against bacterial strains and cancer cells .

- Mechanistic Studies : Investigations into the mechanism of action revealed that some derivatives act as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are critical targets for developing new antibiotics .

常见问题

Q. Solutions :

- Low-temperature nitration (0°C) : Slows reaction kinetics, favoring position 6 .

- Controlled stoichiometry : Use 1:1 molar ratio of quinazoline core to HNO₃ to prevent over-nitration .

- Post-reaction purification : Column chromatography (petroleum ether/ethyl acetate) removes byproducts .

How do structural modifications at positions 6 and 7 influence biological activity?

Q. Advanced

- Position 6 (Nitro) :

- Enhances electron-withdrawing effects, improving DNA intercalation (anticancer activity) .

- Substitution with amino or heterocycles (e.g., imidazole) increases solubility but may reduce potency .

- Position 7 (Fluoro) :

- Fluorine’s electronegativity strengthens hydrogen bonding with target proteins (e.g., kinase active sites) .

- Trifluoromethyl groups at position 7 improve pharmacokinetic profiles but may introduce steric hindrance .

Case Study : 7-Trifluoromethyl-6-nitro derivatives show 3.7 µM inhibition of Mycobacterium tuberculosis lumazine synthase vs. 95 µM for non-fluorinated analogs .

What analytical techniques resolve contradictions in spectroscopic data of nitro-substituted quinazolines?

Q. Advanced

- H-H COSY and HMBC NMR : Resolve overlapping proton signals (e.g., aromatic NH vs. nitro group interference) .

- Variable-temperature NMR : Distinguishes dynamic proton exchange from static hydrogen bonding .

- DFT calculations : Predict and validate experimental chemical shifts when crystallographic data is unavailable .

Example : In 7-fluoro-6-nitro derivatives, HMBC correlations confirm NO₂ placement via ³J coupling between C6 and H5 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。